molecular formula C17H24N2O3 B4118792 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4118792
M. Wt: 304.4 g/mol
InChI Key: CAJRAVMFSHPAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PFB is a small molecule that belongs to the class of benzamides and has a molecular weight of 327.42 g/mol. In

Mechanism of Action

The mechanism of action of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of the AKT/mTOR pathway, which is known to play a critical role in the development and progression of cancer. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects on cells and tissues. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in the prevention of cancer. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide also inhibits the activity of various enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, which are beneficial for the prevention of various diseases.

Advantages and Limitations for Lab Experiments

4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, such as its relatively low cost, high purity, and stability. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is also easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations associated with the use of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments. For example, 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has a relatively low solubility in water, which can limit its use in certain experiments. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide also has a short half-life, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for the research on 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One potential area of interest is the development of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another potential area of interest is the study of the pharmacokinetics and pharmacodynamics of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, which can help to optimize its use in various applications. Additionally, the development of novel synthesis methods for 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can help to improve its yield and purity, which can facilitate its use in various research applications.
Conclusion:
In conclusion, 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in cancer research and neurodegenerative diseases. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has several biochemical and physiological effects on cells and tissues, and it has several advantages and limitations for lab experiments. There are several future directions for the research on 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, which can help to optimize its use in various applications.

Scientific Research Applications

4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential application in neurodegenerative diseases, where it has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-3-6-16(20)19-14-9-7-13(8-10-14)17(21)18-12-15-5-4-11-22-15/h7-10,15H,2-6,11-12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRAVMFSHPAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pentanoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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